![molecular formula C9H10ClNO2 B2642405 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde CAS No. 2241130-67-4](/img/structure/B2642405.png)
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde
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Overview
Description
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a chemical compound with the CAS Number: 2241130-67-4. It has a molecular weight of 199.64 and its IUPAC name is 5-chloro-6-methoxy-2,4-dimethylnicotinaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2/c1-5-7(4-12)6(2)11-9(13-3)8(5)10/h4H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Organic Synthesis
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde can be used as a raw material or intermediate in organic synthesis . It can be used to synthesize a variety of other chemical compounds, contributing to the development of new materials and substances.
Agrochemical Applications
This compound can also be used in the field of agrochemistry . It can be used in the synthesis of agrochemicals such as pesticides, herbicides, and fertilizers, contributing to improved agricultural productivity and crop protection.
Pharmaceutical Applications
In the pharmaceutical industry, 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde can be used as an intermediate in the synthesis of various drugs . It can contribute to the development of new medications and treatments for various diseases.
Dyestuff Field
This compound can be used in the dyestuff field . It can be used in the synthesis of dyes and pigments, contributing to the production of a wide range of colors for various applications, such as textiles, plastics, and printing inks.
Suzuki–Miyaura Coupling
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Hydroboration
This compound can also be used in hydroboration , a chemical reaction that involves the addition of a boron-hydrogen bond to carbon-carbon double bonds. This reaction is used in organic synthesis to convert alkenes into organoboranes, which are useful intermediates.
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(4-12)6(2)11-9(13-3)8(5)10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUMUASRBPQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde |
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